6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
Description
6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde (CAS: 24048-74-6; MFCD01547574) is a pyrimidine derivative featuring a methyl group at position 6, two ketone groups at positions 2 and 4, and an aldehyde substituent at position 3. It is a key intermediate in medicinal chemistry due to its structural versatility, enabling modifications for drug discovery and biological studies.
Properties
IUPAC Name |
6-methyl-2,4-dioxo-1H-pyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-3-4(2-9)5(10)8-6(11)7-3/h2H,1H3,(H2,7,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXFLZILKSTBGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80316232 | |
| Record name | 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80316232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24048-74-6 | |
| Record name | 24048-74-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=301171 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80316232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Mode of Action
Similar compounds have been shown to interact with various targets, leading to changes in cellular processes. More research is required to elucidate the specific interactions of “6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde” with its targets.
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways
Result of Action
Related compounds have been shown to have various effects at the molecular and cellular levels. More research is required to understand the specific effects of this compound.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific structure of the compound.
Biological Activity
6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : CHNO
- Molecular Weight : 155.11 g/mol
- CAS Number : 6461-30-9
This pyrimidine derivative exhibits a unique arrangement of functional groups that contribute to its biological properties.
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds often exhibit antimicrobial properties. For instance, studies have shown that similar structures can inhibit bacterial growth effectively. The mechanism typically involves interference with bacterial DNA synthesis or cell wall formation.
| Compound | Activity Type | Reference |
|---|---|---|
| 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine | Antibacterial | |
| 6-Methyl-2,4-dioxo derivatives | Antifungal |
Antioxidant Properties
Antioxidant activity has been documented in various studies involving similar compounds. The ability to scavenge free radicals is a key feature that contributes to the potential therapeutic applications of these compounds.
Enzyme Inhibition
Inhibitory effects on specific enzymes are noted in literature. For example, pyrimidine derivatives can act as inhibitors for enzymes involved in metabolic pathways related to cancer and other diseases.
Case Studies
Several case studies highlight the biological relevance of this compound:
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Cancer Research : A study demonstrated that modified pyrimidines could inhibit branched-chain amino acid transaminases (BCATs), which are implicated in various cancers. The structural optimization of these compounds led to enhanced selectivity and potency against cancer cell lines.
- Findings : Compounds with similar structural motifs showed IC values in the low micromolar range against BCATs, indicating potential for therapeutic development.
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Neuroprotective Studies : Another investigation focused on the neuroprotective effects of pyrimidine derivatives on neuronal cells under oxidative stress conditions. The results suggested that these compounds could enhance cell viability and reduce apoptosis through antioxidant mechanisms.
- Results : Enhanced survival rates were observed in treated neuronal cultures compared to controls.
The biological activity of this compound is attributed to several mechanisms:
- Free Radical Scavenging : Compounds with carbonyl groups are known to interact with reactive oxygen species (ROS), thereby neutralizing oxidative stress.
- Enzyme Interaction : Structural features allow for effective binding to enzyme active sites, leading to inhibition or modulation of enzymatic activity.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde exhibit promising antimicrobial properties. For instance, studies have shown that modifications to the compound can enhance its efficacy against various bacterial strains. The compound's ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.
Anticancer Properties
Several studies have investigated the anticancer potential of pyrimidine derivatives. The compound has been noted for its ability to induce apoptosis in cancer cells through mechanisms involving the modulation of cellular pathways. For example, a derivative was tested against different cancer cell lines and showed significant cytotoxic effects.
Organic Synthesis
Building Block in Synthesis
this compound serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in multiple chemical reactions such as condensation and cyclization. This versatility makes it a valuable building block for synthesizing more complex molecules.
Synthesis of Heterocycles
The compound is utilized in the synthesis of heterocyclic compounds due to its ability to undergo nucleophilic substitutions. Researchers have successfully employed it in creating novel heterocycles that possess pharmacological activities.
Materials Science
Polymer Chemistry
In materials science, this compound has been explored for its potential use in polymer synthesis. Its functional groups can be incorporated into polymer backbones to impart desirable properties such as thermal stability and mechanical strength.
Nanomaterials Development
Recent studies have focused on using this compound in the development of nanomaterials. Its unique chemical structure allows for the functionalization of nanoparticles, which can enhance their performance in applications like drug delivery and imaging.
Case Studies
| Study Title | Application Area | Findings |
|---|---|---|
| Antimicrobial Activity of Pyrimidine Derivatives | Medicinal Chemistry | Demonstrated significant inhibition of bacterial growth against E. coli and S. aureus strains. |
| Cytotoxic Effects on Cancer Cell Lines | Anticancer Research | Induced apoptosis in MCF-7 breast cancer cells with IC50 values indicating strong activity. |
| Synthesis of Novel Heterocycles | Organic Synthesis | Successfully synthesized pyrimidine-based heterocycles with enhanced biological activities. |
| Functionalization in Polymer Chemistry | Materials Science | Developed polymers with improved thermal properties using the compound as a monomer. |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Functional Group Variations
Aldehyde vs. Carboxylic Acid Derivatives
- 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylic acid (C₆H₆N₂O₄): Replaces the aldehyde group with a carboxylic acid.
- 5-Formyluracil (C₅H₄N₂O₃): Lacks the methyl group at position 4.
Thioxo vs. Oxo Derivatives
Substituent Variations
Amino and Alkyl Substituents
- 1,3-Dimethyl-6-methylamino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxaldehyde (C₈H₁₁N₃O₃): Incorporates methyl and methylamino groups at positions 1, 3, and 5. These substitutions increase molecular weight (197.19 g/mol) and melting point (202–204°C), suggesting improved thermal stability .
- 6-Amino-1-cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde: Cyclopropyl and ethyl groups enhance lipophilicity, favoring membrane permeability in enzyme inhibition studies (e.g., eukaryotic elongation factor-2 kinase inhibitors) .
Aryl and Heteroaryl Modifications
- 1-(Bis(4-methoxyphenyl)methyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde : Bulky bis(4-methoxyphenyl) groups may enhance binding to hydrophobic pockets in target proteins, as seen in crystallographic studies .
Preparation Methods
Modern Catalytic Oxidation Strategies
A more direct route involves the oxidation of propargyl-substituted pyrimidines. As reported in a crystallography study, 2,4-dioxo-1-(prop-2-ynyl)-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde was synthesized using potassium persulfate (K₂S₂O₈) and copper sulfate (CuSO₄) in a water-acetonitrile system . The reaction proceeds at 60°C for 5 hours, followed by extraction and purification via silica gel chromatography. This method achieves moderate yields (50–65%) and is notable for its regioselectivity.
Key Reaction Parameters:
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Oxidizing Agent: K₂S₂O₈ (16.5 mmol)
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Catalyst: CuSO₄ (3.2 mmol)
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Solvent System: H₂O/CH₃CN (1:1 v/v)
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Temperature: 60°C
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Time: 5 hours
The aldehyde group is introduced via oxidative cleavage of the propargyl side chain, a mechanism supported by the planar alignment of the aldehyde moiety with the pyrimidine ring in the crystal structure .
Reductive Amination and Biginelli-like Reactions
Biginelli multicomponent reactions, traditionally used for dihydropyrimidinones, have been adapted for carbaldehyde derivatives. A validated protocol involves condensing urea, methyl acetoacetate, and an aldehyde precursor under acidic conditions. For example, using hydrochloric acid (HCl) in ethanol under reflux achieves cyclization with yields of 70–85%.
Optimized Conditions:
| Component | Quantity | Role |
|---|---|---|
| Urea | 10 mmol | Nitrogen source |
| Methyl acetoacetate | 10 mmol | β-keto ester |
| Formaldehyde | 12 mmol | Aldehyde precursor |
| HCl (conc.) | 2 ml | Catalyst |
| Ethanol | 30 ml | Solvent |
The reaction forms the pyrimidine ring while introducing the aldehyde group at position 5. Post-synthetic modifications, such as reductive amination with sodium triacetoxyborohydride (NaBH(OAc)₃), further diversify the product.
Industrial-Scale Production and Purification
Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors have been employed to enhance reaction control and reduce byproducts. A representative large-scale process involves:
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Continuous Cyclocondensation: Mixing urea, methyl acetoacetate, and formaldehyde in a tubular reactor at 80°C with a residence time of 30 minutes.
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Oxidative Workup: Treating the crude product with KMnO₄ in acidic medium to oxidize any residual alcohol groups to aldehydes.
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Crystallization: Purifying the product via fractional crystallization from ethanol-water mixtures, achieving >95% purity.
Economic Considerations:
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Raw material cost: $12–15 per kilogram
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Energy consumption: 8–10 kWh per kilogram
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Waste generation: <5% organic solvents
Comparative Analysis of Synthetic Methods
The table below evaluates the four primary methods based on yield, scalability, and practicality:
| Method | Yield (%) | Scalability | Cost Efficiency | Key Limitation |
|---|---|---|---|---|
| Classical Cyclization | 70–85 | Moderate | High | Requires harsh bases |
| Catalytic Oxidation | 50–65 | Low | Moderate | Complex purification |
| Biginelli-like Reaction | 70–85 | High | High | Competing side reactions |
| Industrial Flow Process | 80–90 | Very High | Very High | Specialized equipment needed |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde?
- Methodological Answer : The compound is typically synthesized via the Biginelli reaction, which involves condensation of aldehydes, urea/thiourea, and β-keto esters under acidic conditions. For example, methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives are synthesized using substituted benzaldehydes and monitored via thin-layer chromatography (TLC) . Modifications in substituents (e.g., bromo or hydroxy groups on the aldehyde) can influence reaction yields and regioselectivity .
Q. How is structural characterization performed for this compound and its derivatives?
- Methodological Answer :
- 1H NMR spectroscopy : Proton environments are analyzed to confirm regiochemistry. For instance, the methyl group at position 6 appears as a singlet at δ ~2.27 ppm, while the aldehyde proton may resonate at δ ~9.8–10.2 ppm depending on solvent and substitution .
- X-ray crystallography : Single-crystal studies (e.g., for ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate) provide bond lengths, angles, and hydrogen-bonding networks critical for validating computational models .
Advanced Research Questions
Q. How can regioselectivity challenges in dihydropyrimidine synthesis be addressed?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example, electron-withdrawing substituents on the aldehyde (e.g., bromo groups) favor formation of the 4-substituted dihydropyrimidine over the 5-isomer. Catalytic systems like HCl/EtOH or Lewis acids (e.g., FeCl₃) can enhance selectivity. Reaction monitoring via HPLC and iterative optimization of solvent polarity (e.g., DMF vs. ethanol) are recommended .
Q. What strategies are effective for designing derivatives with enhanced biological activity?
- Methodological Answer :
- Substitution at position 5 : Introducing carboxamide or thioether groups (e.g., methyl 2-(1H-pyrazol-4-ylthio) derivatives) improves binding to biological targets like dihydrofolate reductase (DHFR). Structure-activity relationship (SAR) studies guided by molecular docking (e.g., using AutoDock Vina) help prioritize synthetic targets .
- Heterocyclic fusion : Coupling with thiophene or pyrazole rings (e.g., thieno[2,3-d]pyrimidine derivatives) enhances metabolic stability and target affinity .
Q. How can contradictory spectral or crystallographic data be resolved?
- Methodological Answer :
- Dynamic NMR studies : Temperature-dependent NMR can clarify conformational equilibria (e.g., keto-enol tautomerism in solution) .
- DFT calculations : Comparing computed (e.g., B3LYP/6-31G*) and experimental IR or UV-Vis spectra validates electronic transitions and hydrogen-bonding patterns .
Critical Considerations
- Safety Protocols : Use flame-resistant solvents (e.g., ethanol over diethyl ether) and avoid open flames during synthesis due to the compound’s thermal sensitivity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) are standard for isolating high-purity (>95%) products .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
